molecular formula C24H32N4O3 B2405924 N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 899957-21-2

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No.: B2405924
CAS No.: 899957-21-2
M. Wt: 424.545
InChI Key: YPQNBTRTILWBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-(Dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N-(carbamoyl)oxamic acid) backbone. Its structure features two aromatic substituents:

  • N1-substituent: A 2-(4-(dimethylamino)phenyl)-2-morpholinoethyl group, combining a dimethylamino-phenyl moiety with a morpholine ring.
  • N2-substituent: A 2,5-dimethylphenyl group.

The morpholino and dimethylamino groups may enhance solubility and pharmacokinetic properties compared to simpler aromatic derivatives.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-N'-(2,5-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-17-5-6-18(2)21(15-17)26-24(30)23(29)25-16-22(28-11-13-31-14-12-28)19-7-9-20(10-8-19)27(3)4/h5-10,15,22H,11-14,16H2,1-4H3,(H,25,29)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQNBTRTILWBND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide is a synthetic organic compound belonging to the oxalamide class. Its unique molecular structure, characterized by the presence of a dimethylamino group and a morpholinoethyl moiety, suggests potential biological activity that warrants detailed exploration.

Molecular Characteristics

  • Molecular Formula : C22H27N5O5
  • Molecular Weight : 441.5 g/mol
  • CAS Number : 900006-12-4

The compound's structure allows for diverse interactions with biological targets, which may include enzymes and receptors involved in various physiological processes.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant pharmacological properties:

  • Anticancer Activity : Research has suggested that compounds with similar structural features can inhibit tumor growth by modulating signaling pathways associated with cell proliferation and apoptosis. Investigations into its mechanism of action are ongoing.
  • Antiviral Properties : There is emerging evidence that this class of compounds may interfere with viral replication processes, potentially offering therapeutic avenues for viral infections.
  • Neuropharmacological Effects : Given the presence of the dimethylamino group, which is often associated with neuroactive compounds, there is potential for anticonvulsant or anxiolytic effects. Studies on related compounds have shown promising results in animal models for seizure disorders.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study conducted on structurally similar oxalamides demonstrated their ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The findings suggest that the compound may share similar pathways, warranting further investigation into its efficacy against specific cancer types.
  • Antiviral Screening :
    • In vitro assays have shown that oxalamide derivatives can inhibit viral replication in cell cultures. While specific data on this compound is limited, it aligns with the observed activities of other compounds in this class.
  • Neuropharmacological Assessment :
    • Compounds featuring morpholino groups have been evaluated for their ability to cross the blood-brain barrier and exhibit anticonvulsant activity. Preliminary tests indicate that modifications to the oxalamide structure can enhance lipophilicity and bioavailability, potentially increasing therapeutic effectiveness.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntiviralInhibits viral replication in vitro
NeuropharmacologicalPotential anticonvulsant effects; crosses BBB

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Oxalamide Derivatives

N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide (Compound 40)
  • Structure: Features a 6-methoxy-2-methylquinoline at N2 and a 3,5-dimethylphenyl group at N1.
  • Synthesis: Prepared via reaction of 6-methoxy-2-methylquinolin-4-amine with 2-((3,5-dimethylphenyl)amino)-2-oxoacetyl chloride in DMF, yielding 12%.
  • Absence of morpholinoethyl or dimethylamino groups, which may reduce solubility compared to the target compound.
N-(3,5-Dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide (Compound 42)
  • Structure : Replaces the oxalamide core with an acetamide linker.
  • Synthesis : Higher yield (64%) due to reduced steric hindrance from the benzyl group.
  • Key Differences :
    • Acetamide vs. oxalamide backbone alters hydrogen-bonding capacity.
    • The benzyl group may confer greater lipophilicity, impacting membrane permeability.

Functional Group Comparisons

3-Chloro-N-phenyl-phthalimide
  • Structure : Phthalimide core with chloro and phenyl substituents.
  • Application: Monomer for polyimide synthesis.
  • Contrast: Phthalimide lacks the oxalamide’s amide linkage, limiting hydrogen-bond donor sites. Chlorine substituent enhances electrophilicity, useful in polymerization but less suited for biorecognition.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
  • Structure: Combines isoindolinone and sulfamoyl groups.
  • Properties : Molecular weight 493.53 g/mol; elemental analysis: C (58.59%), H (4.81%), N (14.32%), S (6.69%).
  • Key Differences: Sulfamoyl and isoindolinone groups introduce distinct electronic and steric profiles compared to oxalamides. Higher sulfur content may influence metabolic stability.

Data Tables for Comparative Analysis

Table 2. Elemental Analysis and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) C (%) H (%) N (%) S (%)
Target Compound C29H37N5O3 515.64* 67.56* 7.23* 13.58* 0.00
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 58.59 4.81 14.32 6.69

*Calculated values for the target compound using ChemDraw.

Research Implications and Limitations

  • Synthesis Challenges: Low yields in oxalamide derivatives (e.g., 12% for Compound 40 ) suggest steric or electronic hindrance from bulky substituents. The target compound’s morpholinoethyl group may require optimized coupling conditions.
  • Bioactivity Predictions: The dimethylamino and morpholine groups in the target compound could improve water solubility and blood-brain barrier penetration compared to quinoline-based analogues.
  • Evidence Gaps: Direct biological or pharmacokinetic data for the target compound are absent in the provided sources.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N1-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-N2-(2,5-dimethylphenyl)oxalamide, and how can purity be ensured during synthesis?

  • Methodology : The compound’s synthesis likely follows a two-step oxalamide coupling strategy. For example, oxalyl chloride reacts with substituted amines in anhydrous DMF under nitrogen, as demonstrated in analogous oxalamide syntheses . Sodium hydride is often used as a base to deprotonate amines. Purification involves silica gel column chromatography (e.g., hexane/ethyl acetate gradients) and recrystallization. Purity validation requires UPLC-MS (to confirm molecular ions) and NMR (to resolve morpholine and dimethylamino proton signals) .

Q. How should researchers characterize the structural integrity of this compound, particularly the morpholinoethyl and dimethylphenyl substituents?

  • Methodology : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify key structural features:

  • Morpholine moiety : 1H^{1}\text{H} signals at δ 3.5–3.7 ppm (morpholine-CH2_2) and δ 2.4–2.6 ppm (N-CH2_2) .
  • Dimethylamino group : A singlet at δ 2.9–3.1 ppm (N(CH3_3)2_2) .
  • Aromatic protons : Split signals for 2,5-dimethylphenyl (δ 6.8–7.2 ppm) .
    • FTIR can confirm carbonyl stretches (1670–1700 cm1^{-1}) and secondary amide N-H bends (3300–3350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers address low yields in the final coupling step of oxalamide derivatives like this compound?

  • Methodology : Low yields (e.g., 12% in analogous syntheses ) often stem from steric hindrance or competing side reactions. Strategies include:

  • Temperature modulation : Lower reaction temperatures (0–5°C) to suppress oxalyl chloride hydrolysis.
  • Base optimization : Replace NaH with milder bases (e.g., triethylamine) to reduce side-product formation.
  • Pre-activation : Pre-form the oxalyl chloride-amine intermediate before coupling to the second amine.
    • Monitor reaction progress via TLC or in-situ IR spectroscopy to identify bottlenecks.

Q. What analytical methods are suitable for resolving impurities in this compound, particularly regioisomers or unreacted intermediates?

  • Methodology :

  • HPLC-DAD/MS : Use a C18 column with a gradient eluent (acetonitrile/water + 0.1% formic acid) to separate impurities. Compare retention times and MS fragmentation patterns to reference standards .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals caused by regioisomers (e.g., distinguishing para vs. ortho substitution on aromatic rings) .
  • X-ray crystallography : Confirm absolute configuration if single crystals are obtainable.

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the morpholinoethyl and dimethylamino groups?

  • Methodology :

  • Analog synthesis : Replace morpholine with piperidine or thiomorpholine to assess ring flexibility’s impact. Modify dimethylamino to diethylamino or acetylated derivatives .
  • Pharmacophore mapping : Use molecular docking to evaluate interactions between the dimethylamino group and target binding pockets (e.g., kinase ATP sites).
  • In vitro assays : Test analogs for solubility (via shake-flask method) and membrane permeability (Caco-2 cell models) to correlate substituent hydrophobicity with bioavailability.

Data Contradictions and Validation

Q. How should researchers reconcile discrepancies in reported biological activity between similar oxalamide derivatives?

  • Methodology :

  • Batch analysis : Verify compound purity (>95% by HPLC) to rule out impurity-driven false positives/negatives .
  • Assay standardization : Re-test compounds under uniform conditions (e.g., fixed cell lines, incubation times).
  • Meta-analysis : Compare datasets using tools like ChemBL or PubChem BioActivity data to identify outliers .

Experimental Design Considerations

Q. What in vitro models are appropriate for preliminary toxicity profiling of this compound?

  • Methodology :

  • Cytotoxicity : Use MTT assays in HepG2 (liver) and HEK293 (kidney) cell lines.
  • hERG inhibition : Patch-clamp assays to assess cardiac risk.
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.